molecular formula C21H25N7O B6537473 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide CAS No. 1058200-41-1

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B6537473
CAS No.: 1058200-41-1
M. Wt: 391.5 g/mol
InChI Key: NFRISZGLHGALJG-UHFFFAOYSA-N
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Description

The compound “4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazolo[4,3-b]pyridazine ring. The piperazine ring and the cyclopropyl group may add some three-dimensionality to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions, including substitutions, additions, and eliminations .

Future Directions

Future research could focus on elucidating the exact synthesis methods, reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, its potential pharmacological activities could be explored further .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized , suggesting that these properties could be predicted using similar methods.

Result of Action

The diverse pharmacological activities of similar compounds suggest that the compound may have a range of effects at the molecular and cellular level . These could include inhibition of cancer cell growth, microbial killing, reduction of inflammation and oxidative stress, inhibition of viral replication, and inhibition of enzyme activity .

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-14-11-15(2)13-17(12-14)22-21(29)27-9-7-26(8-10-27)19-6-5-18-23-24-20(16-3-4-16)28(18)25-19/h5-6,11-13,16H,3-4,7-10H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRISZGLHGALJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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